N,N-DiBoc-4-methylaniline N,N-DiBoc-4-methylaniline
Brand Name: Vulcanchem
CAS No.: 1623005-34-4
VCID: VC2894475
InChI: InChI=1S/C17H25NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h8-11H,1-7H3
SMILES: CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol

N,N-DiBoc-4-methylaniline

CAS No.: 1623005-34-4

Cat. No.: VC2894475

Molecular Formula: C17H25NO4

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-DiBoc-4-methylaniline - 1623005-34-4

Specification

CAS No. 1623005-34-4
Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
IUPAC Name tert-butyl N-(4-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Standard InChI InChI=1S/C17H25NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h8-11H,1-7H3
Standard InChI Key HXRZMERTWHZONI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Introduction

Understanding Boc Protection

Boc protection involves the use of di-tert-butyldicarbonate (Boc2O) to convert amines into their N-Boc derivatives. This process is crucial in organic synthesis as it prevents unwanted reactions at the amine site during complex syntheses .

Boc Protection Process

  • Reagents: Di-tert-butyldicarbonate (Boc2O), amine, and a base (often 4-(dimethylamino)pyridine).

  • Solvents: Commonly dichloromethane or a mixture involving water and acetone.

  • Procedure: The amine is treated with Boc2O in the presence of a base. The reaction mixture is then worked up to isolate the N-Boc protected amine .

N,N-Dibenzyl-4-methylaniline

PropertyValue
CAS Number5459-79-0
Molecular Weight287.398 g/mol
Density1.084 g/cm³
Boiling Point452.6°C at 760 mmHg
Flash Point181.3°C
Molecular FormulaC21H21N

Synthesis and Applications

The synthesis of N-Boc protected amines typically involves treating the amine with di-tert-butyldicarbonate (Boc2O) in the presence of a base. This method is widely used in organic synthesis to protect amines during reactions that might otherwise react with the amine group.

Synthesis of N-Boc Amines

  • Reagents: Amine, di-tert-butyldicarbonate (Boc2O), and a base.

  • Solvents: Dichloromethane or a mixture involving water and acetone.

  • Procedure: Stir the mixture at room temperature, monitor the reaction by TLC, and purify the product by column chromatography .

Deprotection of N-Boc Amines

Deprotection of N-Boc amines can be achieved thermally without the need for an acid catalyst. This process is efficient in continuous flow systems at high temperatures .

Thermal Deprotection

  • Conditions: High temperatures (up to 240°C) in solvents like TFE or methanol.

  • Procedure: The N-Boc amine is heated in a solvent under continuous flow conditions to remove the Boc group .

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